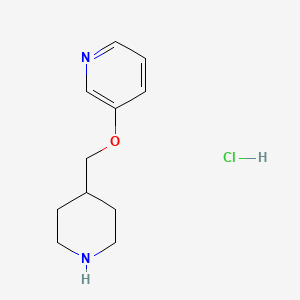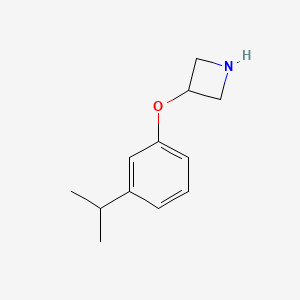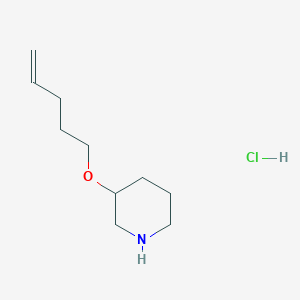
1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde
概要
説明
1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-ol or 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-amine.
Substitution: Various derivatives depending on the substituent introduced.
科学的研究の応用
1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and treatments.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism by which 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it effective in various biological and chemical processes. The pyrazole ring and carbaldehyde group contribute to its binding affinity and specificity.
類似化合物との比較
1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde
1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-2-carbaldehyde
1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
These compounds share the pyrazole ring and trifluoromethyl group but differ in the position of the carbaldehyde or carboxylic acid group, leading to variations in their reactivity and applications.
特性
IUPAC Name |
1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-17-11(9(7-18)6-16-17)8-2-4-10(5-3-8)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDGLNJBAFIQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1395486.png)

![3-[(3,5-Difluorobenzyl)oxy]azetidine](/img/structure/B1395490.png)
![3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395492.png)

![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395497.png)
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395498.png)
![3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395499.png)



